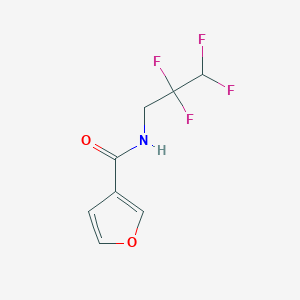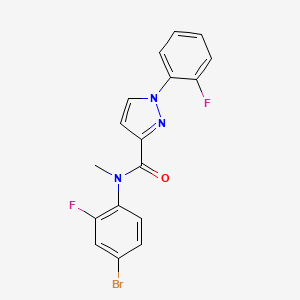![molecular formula C17H18N4OS B7634677 N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide, commonly known as PTT, is a chemical compound that has been widely researched for its potential therapeutic applications. PTT belongs to the class of thiazole-containing molecules and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
PTT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PTT has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of PTT is not fully understood, but it is believed to work by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that plays a role in various cellular processes, including cell growth and proliferation. By inhibiting CK2, PTT may prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
PTT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. PTT has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTT is its potential as a therapeutic agent for various diseases. It has shown promise in preclinical studies and has the potential to be developed into a new drug. However, there are also limitations to using PTT in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are many potential future directions for research on PTT. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new analogs of PTT with improved properties. Additionally, more research is needed to determine the optimal dosage and administration of PTT for different diseases. Overall, PTT is a promising compound that has the potential to be developed into a new drug for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PTT involves a multi-step process that includes the reaction of 2-bromoacetophenone with thiosemicarbazide to form 2-(phenyl)-1,3-thiazol-4(5H)-one. This intermediate is then reacted with 2-bromoethyl benzene to form N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide. The final step involves the reaction of N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide with 2-bromo-2-methylpropionyl bromide to form PTT.
Propriétés
IUPAC Name |
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12(2)21-10-8-14(20-21)16(22)19-15(17-18-9-11-23-17)13-6-4-3-5-7-13/h3-12,15H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOHIIMBKSNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)
![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
